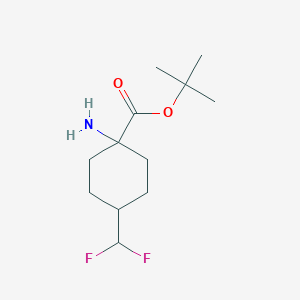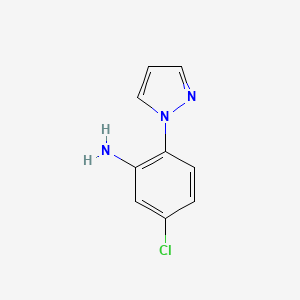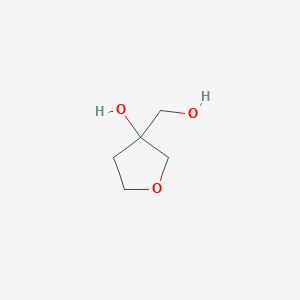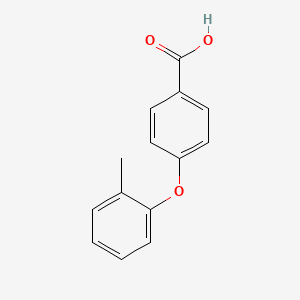
Tert-butyl 1-amino-4-(difluoromethyl)cyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 1-amino-4-(difluoromethyl)cyclohexane-1-carboxylate is a chemical compound that has shown promise in scientific research applications. It is a cyclohexane derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
Mechanism of Action
The mechanism of action of tert-butyl 1-amino-4-(difluoromethyl)cyclohexane-1-carboxylate is not fully understood. However, it has been shown to activate the TRPA1 ion channel, which leads to an influx of calcium ions into the cell. This influx of calcium ions can trigger various downstream signaling pathways, leading to the physiological effects observed.
Biochemical and Physiological Effects:
The biochemical and physiological effects of tert-butyl 1-amino-4-(difluoromethyl)cyclohexane-1-carboxylate are diverse and depend on the specific biological system being studied. In general, it has been shown to have potent effects on ion channels, leading to changes in cellular signaling pathways. Additionally, it has been shown to have anti-inflammatory effects and may be useful in the treatment of various inflammatory disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of tert-butyl 1-amino-4-(difluoromethyl)cyclohexane-1-carboxylate is its potency in activating the TRPA1 ion channel. This makes it a useful tool for studying the role of ion channels in various biological processes. However, one limitation of this compound is its potential toxicity. It has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experimental settings.
Future Directions
There are many potential future directions for the study of tert-butyl 1-amino-4-(difluoromethyl)cyclohexane-1-carboxylate. One area of interest is in the development of new drugs that target the TRPA1 ion channel. Additionally, it may be useful in the development of new treatments for inflammatory disorders and other diseases. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Synthesis Methods
The synthesis of tert-butyl 1-amino-4-(difluoromethyl)cyclohexane-1-carboxylate can be achieved using various methods. One of the most common methods involves the reaction of tert-butyl 1-amino-4-cyclohexene-1-carboxylate with difluoromethyl chloride. Other methods include the reaction of tert-butyl 1-amino-4-cyclohexene-1-carboxylate with difluoromethyl bromide or difluoromethyl iodide. The yield of the synthesis reaction is typically high, and the compound can be purified using standard methods.
Scientific Research Applications
Tert-butyl 1-amino-4-(difluoromethyl)cyclohexane-1-carboxylate has been used in scientific research applications as a tool to study various biological processes. One of the most common applications of this compound is in the study of ion channels. It has been shown to be a potent activator of the TRPA1 ion channel, which is involved in various physiological processes, including pain perception and inflammation. Additionally, it has been used to study the role of ion channels in various diseases, including cancer and neurodegenerative disorders.
properties
IUPAC Name |
tert-butyl 1-amino-4-(difluoromethyl)cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21F2NO2/c1-11(2,3)17-10(16)12(15)6-4-8(5-7-12)9(13)14/h8-9H,4-7,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUBLRSEBBEFCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCC(CC1)C(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 1-amino-4-(difluoromethyl)cyclohexane-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(oxolan-2-yl)methyl]-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2747743.png)
![(Z)-3-[4-(4-Tert-butylphenoxy)-3-nitrophenyl]-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2747744.png)

![1-Iodo-3-(4-propan-2-ylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2747749.png)
![N-[2-(dimethylamino)-2-phenylethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2747750.png)

![4-[4-(Benzenesulfonyl)piperidin-1-yl]-6-ethylpyrimidine](/img/structure/B2747752.png)
![5-fluoro-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2747754.png)
![2-Hydroxy-N-[(E)-3-oxobutan-2-ylideneamino]acetamide](/img/structure/B2747755.png)


![N-[5-[[2-chloro-5-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]-2-pyrimidin-2-ylsulfanylacetamide](/img/structure/B2747758.png)
![methyl 4-((3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl)benzoate](/img/structure/B2747759.png)